molecular formula C14H24N2O4 B13511328 2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid CAS No. 1049677-42-0

2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid

Cat. No.: B13511328
CAS No.: 1049677-42-0
M. Wt: 284.35 g/mol
InChI Key: NVEMTTUHZVHPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid is a complex organic compound with the molecular formula C14H24N2O4. It is a derivative of pyrido[1,2-a]pyrazine, a bicyclic nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid typically involves the following steps:

    Formation of the Pyrido[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,2-diamines and α,β-unsaturated carbonyl compounds.

    Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrido[1,2-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group can protect the amine functionality during reactions, preventing unwanted side reactions and allowing for selective modifications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate
  • tert-Butyl 7-oxo-octahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
  • tert-Butyl 7-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

Uniqueness

2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific structural features, such as the Boc-protected amine and the carboxylic acid group. These features make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

Properties

CAS No.

1049677-42-0

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-7-6-15-8-10(12(17)18)4-5-11(15)9-16/h10-11H,4-9H2,1-3H3,(H,17,18)

InChI Key

NVEMTTUHZVHPAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.